4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide
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Overview
Description
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide is a synthetic organic compound with a complex structure that includes a bromine atom, a pyrrole ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common method includes the bromination of a pyrrole derivative followed by the introduction of the phenyl group through a coupling reaction. The final step involves the formation of the carboxamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce amines.
Scientific Research Applications
4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It may be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, such as inhibiting a particular enzyme in a biochemical pathway.
Comparison with Similar Compounds
4-Bromo-1H-pyrrole-2-carboxamide: Similar structure but lacks the phenyl group.
N-{3-[(Methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide: Similar structure but lacks the bromine atom.
4-Bromo-N-phenyl-1H-pyrrole-2-carboxamide: Similar structure but lacks the methylamino group.
Uniqueness: 4-Bromo-N-{3-[(methylamino)methyl]phenyl}-1H-pyrrole-2-carboxamide is unique due to the presence of both the bromine atom and the methylamino group, which confer specific chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C13H14BrN3O |
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Molecular Weight |
308.17 g/mol |
IUPAC Name |
4-bromo-N-[3-(methylaminomethyl)phenyl]-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C13H14BrN3O/c1-15-7-9-3-2-4-11(5-9)17-13(18)12-6-10(14)8-16-12/h2-6,8,15-16H,7H2,1H3,(H,17,18) |
InChI Key |
ZMOGEZRTUVBOCM-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=CC=C1)NC(=O)C2=CC(=CN2)Br |
Origin of Product |
United States |
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